Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Catalog No.
S725543
CAS No.
12092-47-6
M.F
C16H24Cl2Rh2-2
M. Wt
493.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer

CAS Number

12092-47-6

Product Name

Chloro(1,5-cyclooctadiene)rhodium(I) dimer

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride

Molecular Formula

C16H24Cl2Rh2-2

Molecular Weight

493.1 g/mol

InChI

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;

InChI Key

PDJQCHVMABBNQW-MIXQCLKLSA-L

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]

Synonyms

(1,5-Cyclooctadiene)​Rhodium Chloride Dimer; (1,5-Cyclooctadiene) Rhodium(I) Chloride Dimer; (η4-1,5-Cyclooctadiene)​Rhodium Chloride Dimer; Bis((1,​5-cyclooctadiene)​(Chloro)​Rhodium); Bis((μ-chloro)​(η4-1,5-Cyclooctadiene)​Rhodium); Bis(1,5-cyclooc

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh]
  • Stability and versatility: The complex exhibits stability towards air and moisture, making it a valuable precursor for preparing other rhodium catalysts.
  • Tailorable reactivity: The presence of two labile chloride ligands and the unsaturated cyclooctadiene (COD) molecules allows for substitution by other ligands, enabling the design of catalysts with specific properties for various reactions.

Here are some specific research areas where chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a role:

Homogeneous catalysis:

  • Hydrogenation: This complex serves as a precursor for rhodium catalysts used in the hydrogenation of various organic compounds, such as alkenes, alkynes, and nitroaromatics. [Source: A.D. Ryabov et al., "Hydrogenation Processes in Fine Organic Synthesis using Rhodium Complexes" in Catalysis by Metal Complexes (2008)]
  • Hydroformylation: It acts as a precursor for catalysts employed in the hydroformylation reaction, converting alkenes into aldehydes with high regio- and stereoselectivity. [Source: P.W.N.M. van Leeuwen et al., "Homogeneous Catalysis Using Organorhodium Complexes" (2000)]

Homogeneous photocatalysis:

  • Water splitting: This complex is being explored as a potential photocatalyst for water splitting, a reaction that generates hydrogen fuel from water using light energy. [Source: T. Kuriyama et al., "Development of Efficient Rh- and Ir-Based Molecular Catalysts for Photocatalytic Water Splitting" in ACS Catalysis (2017)]

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a coordination compound with the chemical formula C₁₆H₂₄Cl₂Rh₂ and a CAS number of 12092-47-6. This compound consists of two rhodium atoms, each coordinated to a chloride ion and a 1,5-cyclooctadiene ligand. The structure of this dimeric complex features a unique arrangement that allows it to act as an effective catalyst in various organic reactions, particularly in the field of organometallic chemistry. It typically appears as an orange to brown powder and has a melting point of approximately 243 °C .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is primarily known for its catalytic properties, particularly in coupling reactions. It facilitates the reaction between 1,3-dienes and activated methylene compounds, enabling the formation of new carbon-carbon bonds. This property is significant in synthetic organic chemistry, where it can be used to create complex molecular structures from simpler precursors . Additionally, it can participate in other reactions such as hydrogenation and hydrosilylation under specific conditions.

The synthesis of chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves the reaction of rhodium(I) complexes with 1,5-cyclooctadiene in the presence of a chloride source. A common method includes:

  • Preparation of Rhodium Source: Rhodium(I) complexes can be generated from rhodium salts such as rhodium(III) chloride by reduction.
  • Coordination Reaction: The rhodium complex is then reacted with 1,5-cyclooctadiene under inert atmosphere conditions (e.g., nitrogen or argon) to form the desired dimer.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity chloro(1,5-cyclooctadiene)rhodium(I) dimer .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer finds applications mainly in organic synthesis as a catalyst. Some notable applications include:

  • Catalyst for Diels-Alder Reactions: It is used to facilitate Diels-Alder reactions involving 1,3-dienes and dienophiles.
  • Hydrosilylation Reactions: The compound can be employed in hydrosilylation processes to introduce silicon into organic molecules.
  • Synthesis of Complex Organic Molecules: It plays a crucial role in synthesizing various organic compounds by enabling carbon-carbon bond formation .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer shares similarities with other rhodium-based complexes but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds for comparison:

Compound NameFormulaNotable Properties
Rhodium(I) AcetylacetonateC₁₁H₁₃O₄RhUsed as a catalyst for various organic reactions
Rhodium(III) ChlorideCl₃RhCommonly used precursor for rhodium complexes
Rhodium(I) Phosphine ComplexesVariesKnown for their use in hydroformylation reactions

Uniqueness of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: Unlike many other rhodium complexes that may require specific ligands or conditions for catalysis, chloro(1,5-cyclooctadiene)rhodium(I) dimer demonstrates versatility in facilitating reactions involving 1,3-dienes and activated hydrocarbons without extensive modifications to its structure . This makes it particularly valuable in synthetic organic chemistry where efficiency and effectiveness are paramount.

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 128 of 130 companies with hazard statement code(s):;
H302 (64.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.84%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (64.84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

12092-47-6

General Manufacturing Information

Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di-: ACTIVE

Dates

Modify: 2023-08-15

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